2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE
Overview
Description
2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE is a complex organic compound with the molecular formula C20H24N2O3. This compound is characterized by the presence of a cyclohexylamino group, a carbonyl group, and a methoxyphenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE typically involves the condensation of 4-methoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid derivatives.
Reduction: Formation of cyclohexylamino alcohol derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETAMIDE
- 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}BENZOIC ACID
- 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-1,1’-BIPHENYL
Uniqueness
2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
2-(cyclohexylcarbamoylamino)-N-(4-methoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-17-13-11-16(12-14-17)22-20(25)18-9-5-6-10-19(18)24-21(26)23-15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3,(H,22,25)(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAWJURFDDKMHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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